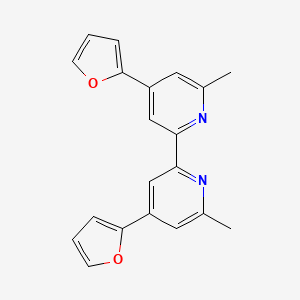

4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine

Description

4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine is a bipyridine derivative functionalized with electron-rich furan substituents at the 4,4'-positions and methyl groups at the 6,6'-positions. This structural design combines extended π-conjugation from the furan moieties with steric modulation via the 6,6'-methyl groups. The furan rings enhance electronic delocalization, making the compound suitable for applications in photophysics and catalysis, while the methyl groups stabilize metal coordination by reducing steric hindrance compared to bulkier substituents .

Properties

IUPAC Name |

4-(furan-2-yl)-2-[4-(furan-2-yl)-6-methylpyridin-2-yl]-6-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-13-9-15(19-5-3-7-23-19)11-17(21-13)18-12-16(10-14(2)22-18)20-6-4-8-24-20/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIGMCTLVQLAHJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C3=CC=CO3)C)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine typically involves the coupling of furan derivatives with bipyridine precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF) under an inert atmosphere.

Industrial Production Methods: While specific industrial production methods for 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and environmental safety.

Chemical Reactions Analysis

Types of Reactions: 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine can undergo various chemical reactions, including:

Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The bipyridine core can be reduced to form dihydrobipyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan rings can yield furanones, while reduction of the bipyridine core can produce dihydrobipyridine derivatives.

Scientific Research Applications

Coordination Chemistry

4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine serves as a ligand in coordination compounds due to its ability to form stable complexes with transition metals. This property is particularly useful in catalysis and material science.

Case Study: Metal Complexes Formation

Research has shown that this compound can coordinate with metals such as copper and nickel to form complexes that exhibit enhanced catalytic activity in organic reactions. For instance, copper complexes of this ligand have demonstrated effectiveness in promoting cross-coupling reactions, which are vital in synthesizing complex organic molecules .

Photovoltaic Applications

The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. Its ability to facilitate charge transfer processes is crucial for improving the efficiency of solar cells.

Case Study: Organic Solar Cells

A study investigated the incorporation of 4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine into polymer-based solar cells. The results indicated that devices utilizing this compound exhibited higher power conversion efficiencies compared to those using traditional materials. This improvement is attributed to better charge separation and transport properties facilitated by the compound’s structure .

Sensor Technology

The compound also shows promise in sensor applications due to its fluorescent properties when bound to specific analytes. This characteristic allows for the development of sensitive detection methods for various chemical species.

Case Study: Detection of Metal Ions

In a recent study, sensors based on 4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine were developed for the selective detection of metal ions such as zinc and cadmium. The sensors exhibited significant fluorescence enhancement upon binding with these ions, enabling low-detection limits and high selectivity .

Mechanism of Action

The mechanism of action of 4,4’-Di(furan-2-yl)-6,6’-dimethyl-2,2’-bipyridine largely depends on its role in specific applications. As a ligand, it coordinates with metal ions to form complexes that can catalyze various chemical reactions. The bipyridine core provides a stable framework for binding, while the furan rings offer additional sites for interaction with substrates or other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine and analogous bipyridine derivatives:

Key Findings:

Substituent Position Effects: 4,4'-Substituents directly influence electronic properties. For example, furan (target compound) enhances π-conjugation, while fluorophenyl (in Ir complexes) lowers emission energy via electron withdrawal . 6,6'-Substituents primarily modulate steric effects. Methyl groups (target compound) reduce steric bulk compared to thiophenol or amino groups, improving metal coordination .

Electronic vs. Steric Trade-offs :

- 4,4'-Dimethyl-2,2'-bipyridine exhibits superior catalytic performance in CO2 reduction (75% current efficiency) due to electron-donating methyl groups, whereas 6,6'-dimethyl derivatives show lower activity due to steric interference .

- In Ru(II) complexes, 6,6'-dimethyl ligands alter metal-to-ligand charge transfer (MLCT) properties compared to 4,4'-dimethyl analogs, highlighting positional sensitivity in photophysics .

Synthetic Accessibility :

- 4,4'-Dimethyl-2,2'-bipyridine is a common precursor for carboxylate derivatives, while 6,6'-dimethyl analogs require tailored bromination or coupling strategies . The furan-containing target compound may necessitate Suzuki-Miyaura cross-coupling for functionalization.

Photophysical Performance :

- Fluorophenyl-substituted bipyridines in Ir(III) complexes exhibit tunable emission wavelengths (500–600 nm) and high quantum yields (Φ = 0.45–0.60) . The target compound’s furan groups may further red-shift emissions due to extended conjugation.

Biological Activity

4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine (CAS No. 144342-48-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and possible mechanisms of action, particularly focusing on its anticancer and antibacterial properties.

The compound has the following chemical properties:

- Molecular Formula : CHNO

- Molecular Weight : 316.35 g/mol

- Density : 1.2 g/cm³

- Boiling Point : 405.0 ± 40.0 °C

- Flash Point : 98.6 ± 15.0 °C

- LogP : 4.89

Anticancer Activity

Recent studies have evaluated the anticancer properties of various furan derivatives, including 4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine. In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines.

Table 1: Cytotoxicity of Furan Derivatives Against Cancer Cell Lines

| Compound | Cell Line | Concentration (µg/mL) | % Inhibition | IC (µg/mL) |

|---|---|---|---|---|

| 4c | KYSE70 | 20 | 99% | 0.655 |

| 4c | KYSE150 | 40 | Significant | N/A |

| Other Compounds | KYSE70 | 40 | Varies | N/A |

In a study that synthesized novel furan–pyridinone compounds, compound 4c exhibited remarkable inhibition of KYSE70 and KYSE150 cell growth at a concentration of 20 µg/mL after 48 hours . The mechanism of action involves binding to specific proteins such as METAP2 and EGFR, highlighting the role of the pyridone moiety in its activity.

Antibacterial Activity

The antibacterial properties of furan derivatives have also been investigated. A study focusing on various furan-based compounds showed that some exhibited significant activity against drug-resistant bacterial strains.

Table 2: Antibacterial Activity of Furan Derivatives

| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound X | A. baumannii (NDM-positive) | Low µg/mL |

| Compound Y | K. pneumoniae | Moderate µg/mL |

In vitro assays revealed that certain derivatives displayed superior antibacterial potency compared to commercially available antibiotics . The molecular docking studies suggested stable interactions between the compounds and bacterial targets, indicating potential for therapeutic development against resistant strains.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of furan derivatives in biological applications:

- Antitumor Mechanisms : A study explored the binding modes of furan derivatives with various target proteins through molecular docking simulations. The findings suggested that the presence of specific functional groups significantly enhances binding affinity and biological activity .

- Resistance Mechanisms : Research investigated how furan compounds can overcome resistance in bacterial strains by targeting multiple pathways involved in bacterial survival and proliferation .

- In Silico Predictions : Computational studies using PASS software predicted various biological activities for these compounds, including inhibition of critical enzymes involved in tumor progression and bacterial resistance mechanisms .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,4'-Di(furan-2-yl)-6,6'-dimethyl-2,2'-bipyridine?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where halogenated bipyridine precursors (e.g., 6,6'-dimethyl-2,2'-bipyridine derivatives) react with furan-2-ylboronic acids. Catalytic systems like Pd(PPh₃)₄ in a mixture of DME/H₂O at 80–90°C under inert conditions are standard . Purification involves column chromatography and recrystallization.

- Key Challenges : Ensuring regioselectivity at the 4,4'-positions and avoiding homocoupling byproducts require careful control of stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–8.5 ppm) and furan substituents (δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves stereochemistry and confirms bond lengths (e.g., C–N: ~1.33 Å, C–C: ~1.48 Å) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₀N₂O₂: 352.1576) .

Q. What are the primary applications of this compound in materials chemistry?

- Methodology :

- Luminescent Metal Complexes : Acts as a chelating ligand for Cu(I) or Ru(II), enhancing photophysical properties (e.g., λₑₘ ≈ 550–650 nm) .

- Sensitizers in Dye-Sensitized Solar Cells (DSSCs) : Anchoring via carboxylate groups (if functionalized) improves electron injection into TiO₂ .

Advanced Research Questions

Q. How do steric and electronic effects of the furan substituents influence coordination chemistry?

- Methodology :

- Comparative Studies : Substitute furan with thiophene or phenyl groups and analyze binding constants (e.g., log K for Cu(I) complexes: furan > thiophene due to stronger π-backbonding) .

- DFT Calculations : Model HOMO-LUMO gaps to predict redox activity (e.g., furan lowers LUMO energy by ~0.3 eV vs. methyl groups) .

Q. What strategies mitigate competing side reactions during functionalization of the bipyridine core?

- Methodology :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during furan coupling .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) and minimizes decomposition .

Q. How can discrepancies in photoluminescence quantum yields (PLQY) be resolved across studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.